N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide
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Overview
Description
N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group, an iodine atom, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-cyanophenylamine with 3-iodo-4-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyanophenyl and methoxy groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions to replace the iodine atom with other functional groups.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the cyanophenyl group to an amine.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the methoxy group can yield corresponding aldehydes or ketones.
Reduction Products: Reduction of the cyanophenyl group can yield primary amines.
Scientific Research Applications
N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)glycine: This compound shares the cyanophenyl group but differs in the presence of a glycine moiety instead of the benzamide core.
N-(4-cyanophenyl)thiourea: This compound contains a thiourea group instead of the benzamide core and has different chemical properties and applications.
Uniqueness
N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide is unique due to the combination of the cyanophenyl, iodine, and methoxy groups attached to the benzamide core
Properties
Molecular Formula |
C15H11IN2O2 |
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Molecular Weight |
378.16 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C15H11IN2O2/c1-20-14-7-4-11(8-13(14)16)15(19)18-12-5-2-10(9-17)3-6-12/h2-8H,1H3,(H,18,19) |
InChI Key |
UHLSBRXKKSBPPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)I |
Origin of Product |
United States |
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